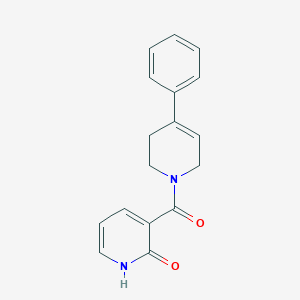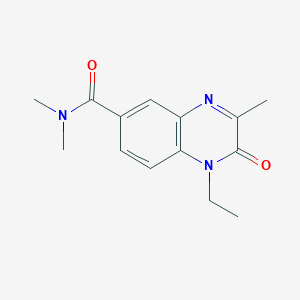
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide, also known as ETOQC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ETOQC is a quinoxaline derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in depth.
Mechanism of Action
The mechanism of action of 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide is not fully understood, but it is believed to involve the chelation of zinc ions. This compound has a high affinity for zinc ions, and it has been shown to selectively bind to zinc ions in the presence of other metal ions such as copper and iron. The binding of this compound to zinc ions results in a change in its fluorescence properties, which can be used to detect the presence of zinc ions in biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant and anti-inflammatory effects in vitro. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to protect against oxidative stress-induced cell damage and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide in lab experiments is its high selectivity for zinc ions. This allows for the detection of zinc ions in biological samples with high sensitivity and specificity. In addition, this compound is relatively easy to synthesize and has a high yield. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, and care should be taken when using it in experiments.
Future Directions
There are several future directions for research involving 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide. One area of interest is the development of this compound-based fluorescent probes for the detection of zinc ions in vivo. Another area of interest is the use of this compound as a photosensitizer for photodynamic therapy. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential as an antioxidant and anti-inflammatory agent.
Synthesis Methods
There are several methods for synthesizing 1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide, including the reaction of 6-chloroquinoxaline-2-carboxylic acid with N-ethyl-N,N-dimethylamine and acetic anhydride, and the reaction of 6-chloroquinoxaline-2-carboxylic acid with N-ethyl-N,N,3-trimethylamine and acetic anhydride. The yield of this compound can be improved by using a solvent such as dichloromethane or acetonitrile, and by using a base such as triethylamine or diisopropylethylamine.
Scientific Research Applications
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide has been used in scientific research as a fluorescent probe for detecting zinc ions in biological samples. It has also been used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a photosensitizing agent to produce reactive oxygen species that can destroy cancer cells. In addition, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
1-ethyl-N,N,3-trimethyl-2-oxoquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-5-17-12-7-6-10(14(19)16(3)4)8-11(12)15-9(2)13(17)18/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHTMRISCHUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)N(C)C)N=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







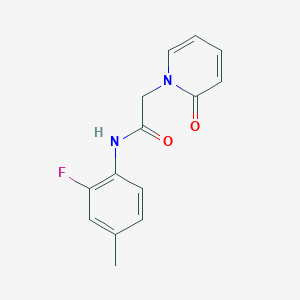



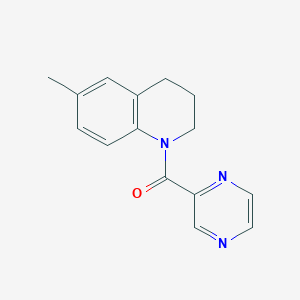
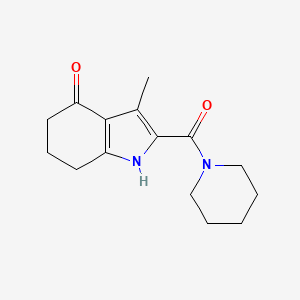
![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
